4-Chloro-3-methylpyridine-2-carboxylic acid;hydrochloride
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Overview
Description
4-Chloro-3-methylpyridine-2-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C6H6ClNO2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylpyridine-2-carboxylic acid;hydrochloride typically involves the chlorination of 3-methylpyridine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position on the pyridine ring. The hydrochloride salt is then formed by reacting the chlorinated product with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is often purified through crystallization or other separation techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylpyridine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the chlorine atom.
Oxidation: Products include carboxylic acids or other oxidized forms.
Reduction: Products include reduced derivatives with altered functional groups.
Scientific Research Applications
4-Chloro-3-methylpyridine-2-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylpyridine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridine-2-carboxylic acid: Lacks the chlorine atom, leading to different reactivity and applications.
4-Chloro-2-methylpyridine-3-carboxylic acid: Similar structure but with different substitution patterns, affecting its chemical properties and uses.
Uniqueness
4-Chloro-3-methylpyridine-2-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and makes it suitable for particular applications in research and industry.
Properties
IUPAC Name |
4-chloro-3-methylpyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2.ClH/c1-4-5(8)2-3-9-6(4)7(10)11;/h2-3H,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAUQUINSKFJFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C(=O)O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2402828-71-9 |
Source
|
Record name | 4-chloro-3-methylpyridine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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